Ethyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
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Overview
Description
Ethyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a boronic acid ester derivative This compound is known for its unique structure, which includes a boron atom within a dioxaborinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate can be synthesized through esterification reactions. One common method involves the reaction of benzoic acid derivatives with boronic acid esters under acidic conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, alcohol derivatives, and substituted benzoates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Ethyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate exerts its effects involves its interaction with specific molecular targets. For example, as an inhibitor of hormone-sensitive lipase, it binds to the enzyme’s active site, preventing the breakdown of stored fats.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid Ethyl Ester
- 5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid
Uniqueness
Ethyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to participate in Suzuki-Miyaura cross-coupling reactions and inhibit hormone-sensitive lipase sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H19BO4 |
---|---|
Molecular Weight |
262.11 g/mol |
IUPAC Name |
ethyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate |
InChI |
InChI=1S/C14H19BO4/c1-4-17-13(16)11-6-5-7-12(8-11)15-18-9-14(2,3)10-19-15/h5-8H,4,9-10H2,1-3H3 |
InChI Key |
JTJSGMFYBPMGGO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C(=O)OCC |
Origin of Product |
United States |
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